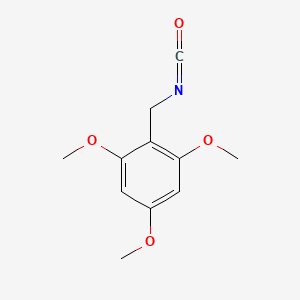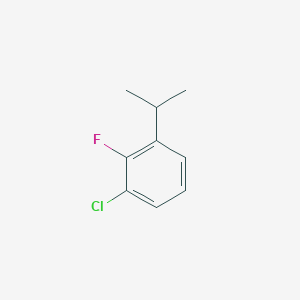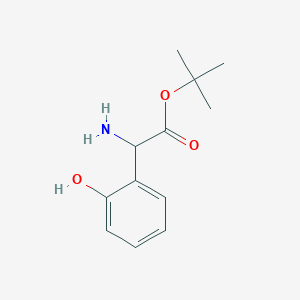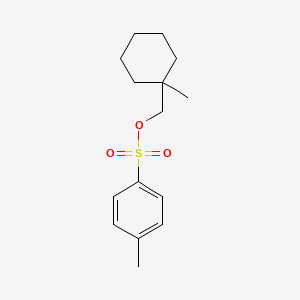
((1-Methyl)cyclohexyl)methyl tosylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(1-methylcyclohexyl)methyl 4-methylbenzene-1-sulfonate is an organic compound that features a cyclohexane ring substituted with a methyl group and a benzene ring substituted with a sulfonate group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (1-methylcyclohexyl)methyl 4-methylbenzene-1-sulfonate typically involves the reaction of (1-methylcyclohexyl)methanol with 4-methylbenzenesulfonyl chloride in the presence of a base such as pyridine or triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the sulfonyl chloride. The general reaction scheme is as follows:
(1-methylcyclohexyl)methanol+4-methylbenzenesulfonyl chloride→(1-methylcyclohexyl)methyl 4-methylbenzene-1-sulfonate+HCl
Industrial Production Methods
In an industrial setting, the production of (1-methylcyclohexyl)methyl 4-methylbenzene-1-sulfonate can be scaled up by using continuous flow reactors to ensure efficient mixing and heat transfer. The use of automated systems can also help in maintaining the reaction conditions and improving the yield of the desired product.
Análisis De Reacciones Químicas
Types of Reactions
(1-methylcyclohexyl)methyl 4-methylbenzene-1-sulfonate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfonic acids.
Reduction: Reduction reactions can convert the sulfonate group to a sulfide or thiol group.
Substitution: The sulfonate group can be substituted by nucleophiles such as amines or alcohols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Nucleophiles like sodium methoxide (NaOCH₃) or ammonia (NH₃) can be used under basic conditions.
Major Products
Oxidation: Sulfonic acids.
Reduction: Sulfides or thiols.
Substitution: Corresponding substituted products depending on the nucleophile used.
Aplicaciones Científicas De Investigación
(1-methylcyclohexyl)methyl 4-methylbenzene-1-sulfonate has various applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Potential use in studying enzyme-substrate interactions due to its unique structure.
Medicine: Investigated for its potential as a drug delivery agent due to its ability to form stable complexes with various drugs.
Industry: Used in the production of specialty chemicals and as a stabilizer in polymer manufacturing.
Mecanismo De Acción
The mechanism of action of (1-methylcyclohexyl)methyl 4-methylbenzene-1-sulfonate involves its interaction with molecular targets such as enzymes or receptors. The sulfonate group can form strong ionic interactions with positively charged amino acid residues in proteins, potentially inhibiting or modifying their activity. The cyclohexyl and benzene rings provide hydrophobic interactions that can further stabilize these interactions.
Comparación Con Compuestos Similares
Similar Compounds
- (1-methylcyclohexyl)methyl 4-methylbenzenesulfonamide
- (1-methylcyclohexyl)methyl 4-methylbenzenesulfonic acid
- (1-methylcyclohexyl)methyl 4-methylbenzenesulfide
Uniqueness
(1-methylcyclohexyl)methyl 4-methylbenzene-1-sulfonate is unique due to its combination of a cyclohexyl group and a benzene sulfonate group, which provides a balance of hydrophobic and ionic interactions. This makes it particularly useful in applications requiring both stability and reactivity.
Propiedades
Fórmula molecular |
C15H22O3S |
|---|---|
Peso molecular |
282.4 g/mol |
Nombre IUPAC |
(1-methylcyclohexyl)methyl 4-methylbenzenesulfonate |
InChI |
InChI=1S/C15H22O3S/c1-13-6-8-14(9-7-13)19(16,17)18-12-15(2)10-4-3-5-11-15/h6-9H,3-5,10-12H2,1-2H3 |
Clave InChI |
LYLSFQGMXHJLMM-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC=C(C=C1)S(=O)(=O)OCC2(CCCCC2)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


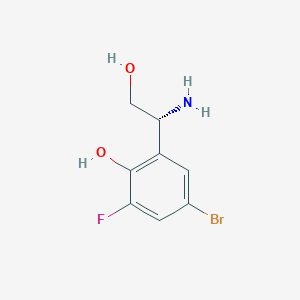
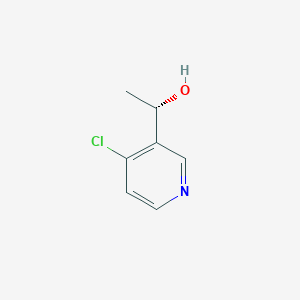
![1H,4H,5H,6H-cyclopenta[c]pyrazole-3-thiol hydrochloride](/img/structure/B13560926.png)
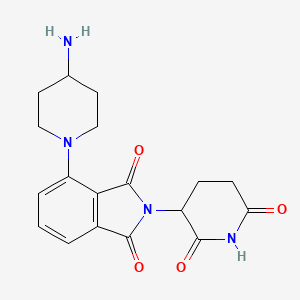
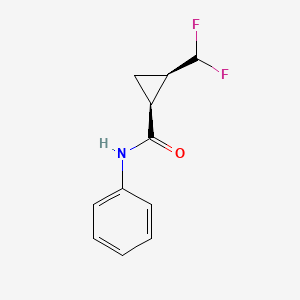
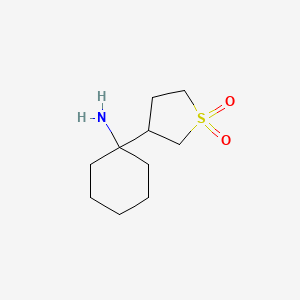
![1-[4-(1-Amino-2-methylpropan-2-yl)piperidin-1-yl]-2-(4-methylphenoxy)propan-1-one hydrochloride](/img/structure/B13560955.png)
![5-[(Methylamino)methyl]-1H-1,2,4-triazol-3-amine](/img/structure/B13560961.png)
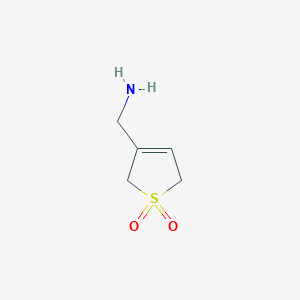
![methyl4-({[(2R)-1-methoxy-1-oxo-3-(pyridin-2-yl)propan-2-yl]amino}methyl)benzoatedihydrochloride](/img/structure/B13560970.png)

